Lipophilicity-Driven Target Engagement: 2-Fluoro vs. 3-Methyl Analog
The 2-fluoro substitution on the benzamide ring of the target compound results in a distinct lipophilicity profile compared to its closest commercially-available analog, the 3-methyl derivative. The target compound has a computed XLogP3-AA of 1.5 [1], while the 3-methyl analog exhibits a higher computed XLogP3-AA of 1.9 [2]. This difference is significant for kinase inhibitor design, where optimal LogP values are often correlated with balanced cellular permeability and aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide; XLogP3-AA = 1.9 |
| Quantified Difference | Δ XLogP3-AA = -0.4 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
For procurement, a lower LogP suggests the 2-fluoro analog will have superior aqueous solubility and potentially a more favorable pharmacokinetic profile in in vitro assays, directly impacting assay reproducibility and translation to cellular models.
- [1] PubChem. (2025). Compound Summary for CID 91629222: 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide. XLogP3-AA: 1.5. View Source
- [2] PubChem. (2025). Compound Summary for CID 91629223: 3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide. XLogP3-AA: 1.9. View Source
